molecular formula C10H5F7S B12539568 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene CAS No. 743457-67-2

2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene

Cat. No.: B12539568
CAS No.: 743457-67-2
M. Wt: 290.20 g/mol
InChI Key: AYGYGZUUKHUFMO-UHFFFAOYSA-N
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Description

2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene: is a fluorinated organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of multiple fluorine atoms in the cyclopentene ring imparts unique chemical and physical properties to this compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene typically involves the following steps:

    Fluorination of Cyclopentene: The starting material, cyclopentene, undergoes a fluorination reaction to introduce fluorine atoms at specific positions. This can be achieved using reagents such as elemental fluorine (F2) or other fluorinating agents under controlled conditions.

    Formation of Heptafluorocyclopentene: The fluorinated cyclopentene is then subjected to further reactions to form the heptafluorocyclopentene intermediate.

    Thiophene Ring Formation: The heptafluorocyclopentene intermediate is reacted with a suitable thiophene precursor, such as 3-methylthiophene, under conditions that promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination reactors and specialized equipment to handle the highly reactive fluorinating agents. The process is optimized for yield, purity, and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the cyclopentene ring can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer double bonds or altered ring structures.

    Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.

Scientific Research Applications

2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the study of fluorine chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical properties and interactions with biological targets.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific application and biological context. For example, in antimicrobial research, it may disrupt bacterial cell membranes or inhibit key enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)thiophene: Lacks the methyl group at the 3-position, leading to different chemical and physical properties.

    2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-ethylthiophene: Contains an ethyl group instead of a methyl group, resulting in variations in reactivity and applications.

Uniqueness

2-(2,3,3,4,4,5,5-Heptafluorocyclopent-1-en-1-yl)-3-methylthiophene is unique due to the combination of its fluorinated cyclopentene ring and the methyl-substituted thiophene ring. This structure imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique reactivity patterns, making it valuable in various research and industrial applications.

Properties

CAS No.

743457-67-2

Molecular Formula

C10H5F7S

Molecular Weight

290.20 g/mol

IUPAC Name

2-(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)-3-methylthiophene

InChI

InChI=1S/C10H5F7S/c1-4-2-3-18-6(4)5-7(11)9(14,15)10(16,17)8(5,12)13/h2-3H,1H3

InChI Key

AYGYGZUUKHUFMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=C(C(C(C2(F)F)(F)F)(F)F)F

Origin of Product

United States

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